4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide
Description
This compound is a benzoxazole derivative featuring a piperidine ring linked to a butanamide moiety, with a fluorine atom at the 5-position of the benzoxazole core and a thiazol-2-yl substituent on the terminal amide group. Its molecular formula is C₂₂H₂₃FN₄O₃ (molecular weight: 410.4 g/mol).
Properties
IUPAC Name |
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c20-13-1-2-15-14(11-13)18(23-27-15)12-5-8-24(9-6-12)17(26)4-3-16(25)22-19-21-7-10-28-19/h1-2,7,10-12H,3-6,8-9H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWZNNZDECEPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the benzoxazole and piperidine intermediates. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives to form the benzoxazole ring . The thiazole ring is then introduced through a subsequent reaction with thiazole derivatives under controlled conditions . The final step involves the coupling of the benzoxazole-piperidine intermediate with the thiazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce reaction times. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its 5-fluoro-benzoxazole core and thiazol-2-ylamide group. Below is a comparative analysis with structurally related analogs:
Impact of Fluorine Substitution
- Target Compound vs. : Fluorine at the 5-position (target) vs.
- Non-fluorinated analogs: Lower metabolic stability and reduced membrane permeability compared to fluorinated derivatives .
Role of Terminal Amide Substituents
- Thiazol-2-yl (Target) vs. Pyridyl () : The thiazole’s sulfur atom and smaller ring size may enhance selectivity for sulfur-containing enzymes (e.g., cysteine proteases) compared to pyridine’s nitrogen-based interactions .
- Bulkier groups (e.g., pyridin-4-ylmethyl in ) : May reduce blood-brain barrier penetration but improve solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
